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Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylpentane

CAS No.: 34887-09-7

Cat. No.: B1602735 Get Quote

Executive Summary
This technical guide provides a comprehensive infrared (IR) spectroscopic profile of 1-Chloro-
3,3-dimethylpentane (CAS: 34887-09-7).[1] As a structural intermediate often utilized in the

synthesis of sterically hindered agrochemicals and pharmaceutical motifs, accurate

identification of this molecule relies on distinguishing its primary alkyl halide functionality from

the spectrally dominant gem-dimethyl (

) backbone.[1]

This analysis synthesizes theoretical vibrational modes with empirical data from analogous

neopentyl-type halides, focusing on the diagnostic "gem-dimethyl doublet" in the fingerprint

region and the rotational isomerism evident in the C-Cl stretching frequency.

Structural Vibrational Analysis
To accurately interpret the spectrum, we must first map the molecular connectivity to specific

vibrational modes. The molecule consists of a quaternary carbon (C3) acting as a "steric

anchor," separating the ethyl tail from the chloroethyl head.

Molecular Connectivity & Vibrational Nodes[1]
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1-Chloro-3,3-dimethylpentane Structure
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Figure 1: Structural connectivity map highlighting the distinct vibrational zones: the sterically

crowded quaternary center and the polar C-Cl terminus.[1]

Experimental Protocol: Acquisition Standards
For researchers synthesizing or verifying this compound, the following acquisition protocol is

required to ensure data integrity, particularly for resolving the low-frequency C-Cl bands.

Sample Preparation[1]
State: Liquid at room temperature (Predicted BP ~148°C).

Method:Attenuated Total Reflectance (ATR) is recommended over transmission cells

(NaCl/KBr) to avoid path-length saturation in the C-H region.[1]

Crystal Selection: Diamond or ZnSe.[1] (Note: ZnSe has a cutoff ~600 cm⁻¹; if analyzing C-

Cl wagging modes <600 cm⁻¹, a Diamond or Ge crystal is mandatory).[1]

Acquisition Parameters[1]
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Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res).[1] High resolution is critical to resolve

the gem-dimethyl doublet at 1365/1385 cm⁻¹.[1]

Scans: Minimum 16 scans (Routine) or 64 scans (Publication Quality) to improve Signal-to-

Noise (S/N) ratio in the fingerprint region.

Characteristic Spectral Assignment
The following table summarizes the diagnostic peaks. Note that values are derived from

standard correlations for primary alkyl halides and gem-dimethyl alkanes.
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Frequency (cm⁻¹) Intensity Vibrational Mode
Structural
Assignment

2960 ± 10 Strong C-H

Methyl groups (

) stretching

(asymmetric).[1]

2930 ± 10 Strong C-H

Methylene (

) stretching

(asymmetric).[1]

2870 ± 10 Medium C-H

Methyl groups (

) stretching

(symmetric).[1]

1470 ± 5 Medium C-H

Methylene scissoring

(overlap with methyl

asymmetric bend).[1]

1385 ± 5 Medium C-H
Gem-Dimethyl

Doublet (Peak A).

1365 ± 5 Medium C-H
Gem-Dimethyl

Doublet (Peak B).

1200-1250 Weak/Med C-C
Quaternary Carbon

skeletal vibration.

725 ± 5 Med/Strong C-Cl

C-Cl Stretch

(Trans/Anti

conformer).[1]

655 ± 5 Med/Strong C-Cl
C-Cl Stretch (Gauche

conformer).

In-Depth Technical Interpretation
The Gem-Dimethyl Doublet (Critical Diagnostic)
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The most definitive feature of 1-Chloro-3,3-dimethylpentane, distinguishing it from linear

isomers (like 1-chloroheptane), is the Gem-Dimethyl Doublet.[1]

In a standard isopropyl or methyl group, a single symmetric bending vibration appears near

1380 cm⁻¹.[1] However, when two methyl groups are attached to the same quaternary carbon

(C3), vibrational coupling occurs.[1] This splits the absorption into two distinct peaks:

~1385 cm⁻¹: In-phase symmetric bending.

~1365 cm⁻¹: Out-of-phase symmetric bending.

Analyst Note: If you observe a singlet at 1380 cm⁻¹ instead of this doublet, the quaternary

structure at C3 is likely absent or the sample is impure.

C-Cl Rotational Isomerism
The C-Cl stretching region (600–800 cm⁻¹) is sensitive to the conformation of the C1-C2 bond

relative to the C2-C3 bond. Primary alkyl chlorides exist in dynamic equilibrium between trans

(anti) and gauche rotamers.[1]

Trans Conformer (

): The Chlorine atom is anti-periplanar to the C3 carbon. This typically absorbs at a higher
frequency (~725 cm⁻¹).[1]

Gauche Conformer (

): The Chlorine atom is gauche to the C3 carbon. This absorbs at a lower frequency (~655
cm⁻¹).

Steric Influence: Due to the bulky tert-butyl-like group at C3, the trans conformer is often

thermodynamically favored to minimize steric repulsion between the large C3 group and the

Chlorine atom. Consequently, the 725 cm⁻¹ band may appear more intense than in unbranched

1-chloropentane.[1]

Logical Identification Workflow
Use the following decision tree to validate the compound's identity using IR data.
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Figure 2: Step-by-step spectral validation logic. Note that the absence of peaks >3000 cm⁻¹

and ~1700 cm⁻¹ is just as important as the presence of the fingerprint peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1602735#infrared-spectroscopy-characteristic-peaks-
of-1-chloro-3-3-dimethylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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